molecular formula C11H13N B1601689 2-Methyl-2-(p-tolyl)propanenitrile CAS No. 40119-34-4

2-Methyl-2-(p-tolyl)propanenitrile

Cat. No. B1601689
Key on ui cas rn: 40119-34-4
M. Wt: 159.23 g/mol
InChI Key: VCSBTPVGIGROGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093402B2

Procedure details

2-methyl-2-(4-methylphenyl)propanenitrile (3.51 g, 15.7 mmol) is dissolved in dry DMF (10 mL). Zn(CN)2 (2.02 g, 17.2 mmol) and Pd(PPh3)4 (906 mg, 5 mol %) are added and the mixture heated at 100° C. for 3 hours. The reaction mixture is diluted with water and the solid recovered by filtration. The solid residue is dissolved in methanol, filtered to remove insoluble impurities, concentrated under vacuo and purified by normal phase MPLC (SiO2, hexane to EtOAc), giving 4-(1-cyano-1-methylethyl)benzonitrile (2.28 g, 13.4 mmol, 85%) as a white solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.70 (s, 6H) 7.73 (dt, J=8.64, 2.03 Hz, 2H) 7.92 (dt, J=8.69, 2.00 Hz, 2H).
Quantity
3.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Zn(CN)2
Quantity
2.02 g
Type
catalyst
Reaction Step Three
Quantity
906 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)([CH3:5])[C:3]#[N:4].C[N:14](C=O)C>O.[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:3]([C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:12]#[N:14])=[CH:10][CH:11]=1)([CH3:1])[CH3:5])#[N:4] |f:3.4.5,^1:27,29,48,67|

Inputs

Step One
Name
Quantity
3.51 g
Type
reactant
Smiles
CC(C#N)(C)C1=CC=C(C=C1)C
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Zn(CN)2
Quantity
2.02 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
906 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid recovered by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue is dissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble impurities
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
purified by normal phase MPLC (SiO2, hexane to EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C)(C)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.4 mmol
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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